molecular formula C15H18N6O3S B12140933 Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]ac etate

Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]ac etate

Cat. No.: B12140933
M. Wt: 362.4 g/mol
InChI Key: XBURALSPQGWWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound with a unique structure that combines elements of pyrazine, triazole, and thioether functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications

Properties

Molecular Formula

C15H18N6O3S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[[2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C15H18N6O3S/c1-3-7-21-14(11-8-16-5-6-17-11)19-20-15(21)25-10-12(22)18-9-13(23)24-4-2/h3,5-6,8H,1,4,7,9-10H2,2H3,(H,18,22)

InChI Key

XBURALSPQGWWAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=NC=CN=C2

Origin of Product

United States

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